molecular formula C7H10N2O B1322677 1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde CAS No. 624746-77-6

1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde

Cat. No.: B1322677
CAS No.: 624746-77-6
M. Wt: 138.17 g/mol
InChI Key: IWJNLBTUHQADTO-UHFFFAOYSA-N
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Description

Historical Context of Imidazole-2-carboxaldehyde Derivatives

The development of imidazole-2-carboxaldehyde derivatives traces back to the foundational work on imidazole chemistry initiated in the mid-19th century. Heinrich Debus first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia, originally naming the compound glyoxaline. This pioneering synthesis, while producing relatively low yields, established the fundamental approach for creating carbon-substituted imidazoles that would later influence the development of more complex derivatives.

The progression toward imidazole-2-carboxaldehyde compounds emerged from the recognition that imidazole derivatives possessed remarkable biological significance and utility in pharmaceutical applications. Early research in the 1840s had already identified various imidazole derivatives, though the systematic exploration of aldehyde-functionalized variants developed more gradually throughout the late 19th and early 20th centuries. The introduction of formylating agents, particularly the Vilsmeier-Haack reagent combining phosphorus oxychloride and dimethylformamide, revolutionized the synthesis of imidazole-2-carboxaldehyde derivatives by facilitating the direct introduction of formyl groups into the imidazole ring system.

Research into substituted imidazole-2-carboxaldehydes gained momentum as scientists recognized their potential as versatile building blocks for medicinal chemistry applications. The development of 1-ethyl-4-methyl-1h-imidazole-2-carbaldehyde specifically represents part of this broader effort to explore systematic structural modifications of the imidazole core. Studies have demonstrated that imidazole compounds serve as enzyme inhibitors and play crucial roles in drug development due to their diverse chemical properties. The historical progression of imidazole-2-carboxaldehyde research has been marked by continuous refinement of synthetic methodologies and expanding recognition of their biological importance.

Properties

IUPAC Name

1-ethyl-4-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-4-6(2)8-7(9)5-10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJNLBTUHQADTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most common and direct synthetic approach to 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde involves the formylation of 1-ethyl-4-methylimidazole at the 2-position using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Reaction Conditions

Mechanism

The Vilsmeier-Haack reagent electrophilically attacks the 2-position of the imidazole ring, introducing the formyl group (-CHO) selectively due to the electron density distribution in the heterocycle.

Advantages

  • High regioselectivity for the 2-position
  • Good yields and purity achievable
  • Scalable for industrial production

Industrial Considerations

Industrial synthesis optimizes reagent ratios, temperature control, and purification steps to maximize yield and minimize by-products. The process is well-established for large-scale production of this aldehyde derivative.

Alkylation Followed by Formylation of Imidazole Derivatives

Method Overview

An alternative approach involves first preparing 1-ethyl-4-methylimidazole via alkylation of imidazole derivatives, followed by selective formylation.

Typical Procedure

  • Step 1: Alkylation of 4-methylimidazole with ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF).
  • Step 2: Purification of 1-ethyl-4-methylimidazole intermediate.
  • Step 3: Formylation using Vilsmeier-Haack reagent or other formylating agents.

Reaction Details

  • Alkylation is performed at room temperature over 20 hours.
  • The reaction mixture is worked up by extraction and chromatographic purification.
  • The formylation step proceeds as described above.

Yield and Purity

  • Alkylation yields around 59% for the intermediate.
  • Subsequent formylation yields depend on reaction optimization but generally are high.

Cyclization and Functionalization Routes via Amidoximes and α-Ketoaldehydes

Method Overview

Recent advances in imidazole synthesis include cyclization of α-ketoaldehydes or amidoximes under catalytic conditions to form substituted imidazoles, which can be further functionalized to introduce aldehyde groups.

Key Features

  • Use of metal-free acid-catalyzed oxidation and coupling reactions.
  • Microwave irradiation to enhance reaction rates.
  • Functionalized boronic acids to mediate cyclization.

Applicability

While these methods are more general for disubstituted imidazoles, they provide alternative synthetic pathways that can be adapted for this compound derivatives, especially for research-scale synthesis or structural analog development.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield/Notes Reference
Vilsmeier-Haack formylation 1-Ethyl-4-methylimidazole POCl3/DMF, 0 °C to RT High regioselectivity, scalable
Alkylation + Formylation 4-Methylimidazole + ethyl iodide NaH/THF for alkylation; POCl3/DMF for formylation Alkylation ~59% yield; formylation high yield
Cyclization of α-ketoaldehydes α-Ketoaldehydes, amidoximes Acid catalysis, microwave irradiation Alternative synthetic route, research scale
Oxidation/Reduction (derivatives) This compound KMnO4, CrO3, NaBH4, LiAlH4 For functional group transformations

Detailed Research Findings and Notes

  • The Vilsmeier-Haack reaction remains the gold standard for selective formylation of imidazole rings due to its efficiency and regioselectivity.
  • Alkylation prior to formylation allows for the preparation of substituted imidazoles with controlled substitution patterns.
  • Recent synthetic methodologies employing cyclization and metal-free catalysis expand the toolbox for imidazole derivative synthesis but require further adaptation for this specific aldehyde.
  • Industrial synthesis focuses on optimizing reaction parameters to balance yield, purity, and cost-effectiveness.
  • Analytical techniques such as NMR, FT-IR, and chromatography are essential for monitoring reaction progress and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various electrophiles depending on the desired substitution

Major Products Formed:

    Oxidation: 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid

    Reduction: 1-Ethyl-4-methyl-1H-imidazole-2-methanol

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Table 1: Comparison of Synthesis Methods

MethodReactantsProduct
Vilsmeier-Haack Reaction1-Ethyl-4-methylimidazole + POCl3/DMF1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde
OxidationThis compound + KMnO41-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid
ReductionThis compound + NaBH41-Ethyl-4-methyl-1H-imidazole-2-methanol

Medicinal Chemistry

This compound serves as a precursor for synthesizing biologically active compounds with potential therapeutic applications. Notably, derivatives of this compound have exhibited:

  • Antimicrobial Activity : Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
  • Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis in specific cancer cell lines, such as MDA-MB-231 (breast cancer) cells. Mechanistically, it may disrupt microtubule assembly critical for cell division.

Table 2: Biological Activities of Derivatives

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in breast cancer cell lines; disrupts microtubule assembly
Enzyme InhibitionPotential inhibition of enzymes critical for cancer cell survival

Industrial Applications

In addition to its medicinal uses, this compound is utilized in:

  • Chemical Synthesis : As a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Dyes and Pigments Production : The compound's unique structure allows it to be used in producing various organic chemicals.

Case Studies and Research Findings

Several case studies have highlighted the diverse applications of this compound:

In Vitro Studies

A study demonstrated that derivatives could induce morphological changes in breast cancer cells at concentrations as low as 1 μM, enhancing caspase-3 activity—a marker for apoptosis. This suggests potential therapeutic implications in cancer treatment.

Microtubule Destabilization

Research indicated that certain analogs could effectively destabilize microtubules at concentrations around 20 μM, providing insight into their anticancer mechanisms.

Antimicrobial Testing

Preliminary antimicrobial assays showed that derivatives had significant inhibitory effects against selected bacterial strains, warranting further investigation into their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as antimicrobial or anticancer activities . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The reactivity and applications of imidazole carbaldehydes are highly sensitive to substituent positions. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Notes
1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde Not provided C₇H₁₀N₂O 1-Ethyl, 4-methyl, 2-carbaldehyde 138.17 Discontinued; limited synthesis data
4-Methyl-1H-imidazole-5-carbaldehyde 68282-53-1 C₅H₆N₂O 4-Methyl, 5-carbaldehyde 110.11 mp 165–166°C; commercial availability
4-Methyl-1H-imidazole-2-carboxaldehyde 113825-16-4 C₅H₆N₂O 4-Methyl, 2-carbaldehyde 110.11 Structural isomer; smaller substituents
2-Ethyl-4-methyl-1H-imidazole-5-carbaldehyde 88634-80-4 C₇H₁₀N₂O 2-Ethyl, 4-methyl, 5-carbaldehyde 138.17 Carbaldehyde at position 5; similar lipophilicity

Key Observations :

  • Substituent Size : The ethyl group at position 1 in the target compound increases steric hindrance compared to smaller substituents (e.g., 4-methyl in 68282-53-1), which may influence solubility or catalytic interactions .

Reactivity Differences :

  • The target’s carbaldehyde at position 2 is more electrophilic than analogs with electron-donating groups (e.g., methyl at position 5 in 68282-53-1), enhancing its suitability for Schiff base formation .

Physical and Chemical Properties

  • Melting Points : The target compound lacks reported data, but analogs like 4-Methyl-1H-imidazole-5-carbaldehyde (mp 165–166°C) suggest that substituent positions critically influence crystallinity .

Structural Analysis Tools

Software like Mercury CSD () enables visualization of hydrogen-bonding patterns, while SHELXL () aids in crystallographic refinement. These tools can resolve differences in crystal packing between the target and analogs .

Biological Activity

1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered aromatic imidazole ring with an ethyl group at position 1 and a carbonyl group at position 2. This specific substitution pattern influences its chemical reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with various enzymes and receptors, which may inhibit specific biological pathways involved in disease processes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promise in inhibiting the proliferation of cancer cells, particularly breast cancer cell lines such as MDA-MB-231. The compound appears to induce apoptosis (programmed cell death) and disrupt microtubule assembly, which is crucial for cell division .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
  • Receptor Interaction : It could also interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-Ethyl-2-methylimidazoleEthyl at position 1; methyl at position 2Different substitution pattern affects reactivity
1-Methyl-2-imidazolecarboxaldehydeMethyl at position 1; carboxaldehyde at position 2Carboxylic acid functionality alters biological activity
4-ImidazolecarboxaldehydeFormyl group at position 4Simpler structure may limit versatility

This table illustrates how the unique substitution pattern of this compound contributes to its distinct biological properties compared to other imidazole derivatives.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of this compound could induce morphological changes in breast cancer cells at concentrations as low as 1 μM, enhancing caspase-3 activity, which is a marker for apoptosis .
  • Microtubule Destabilization : Research indicated that certain analogs could effectively destabilize microtubules at concentrations around 20 μM, suggesting a mechanism for their anticancer effects .
  • Antimicrobial Testing : Preliminary antimicrobial assays showed that the compound had inhibitory effects against selected bacterial strains, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-Ethyl-4-methyl-1H-imidazole-2-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions of appropriately substituted precursors. For example, hydrogenation of intermediates (e.g., 4-chloro-N-(isoxazol-4-yl)benzamide) using catalysts like Raney nickel avoids dehalogenation side reactions, achieving >90% yield . Solvent choice (ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) critically influence reaction efficiency. Optimization of temperature (45°C) and reaction time (4 hours) is essential to maximize yield, as demonstrated in Table 1 of a palladium-catalyzed synthesis study .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm molecular structure. For imidazole derivatives, the aldehyde proton typically resonates at δ ~9.5–10.0 ppm in ¹H NMR .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves 3D structure and hydrogen bonding networks . Mercury software (version 2.0+) visualizes packing patterns and void spaces in the crystal lattice .

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer : Imidazole-2-carbaldehydes serve as intermediates for bioactive molecules. For example, coupling reactions with aromatic systems (e.g., fluorophenyl groups) generate derivatives with enzyme-modulating properties, as seen in anticancer and antimicrobial studies . Bioactivity assays (e.g., enzyme inhibition, receptor binding) require purity validation via HPLC and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthetic optimization?

  • Methodological Answer : Systematic parameter variation (e.g., catalyst, solvent, temperature) identifies optimal conditions. For instance, replacing Pd/C with Raney nickel in hydrogenation eliminates dehalogenation byproducts, improving yield from <50% to 92% . Statistical tools like Design of Experiments (DoE) may further refine reaction variables.

Q. What computational approaches are used to analyze hydrogen bonding and crystal packing?

  • Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen bond motifs (e.g., chains, rings) in crystals . Mercury’s Materials Module quantifies packing similarity between structures and identifies intermolecular interaction motifs (e.g., π-π stacking, halogen bonds) . Density Functional Theory (DFT) calculations predict thermodynamic stability of polymorphs .

Q. How to design experiments for assessing the compound’s bioactivity and mechanism of action?

  • Methodological Answer :

  • Target Identification : Molecular docking (AutoDock, Schrödinger) predicts interactions with enzymes (e.g., cytochrome P450) or receptors .
  • In Vitro Assays : Dose-response studies (IC₅₀/EC₅₀ determination) in cell lines (e.g., HeLa, HEK293) evaluate cytotoxicity or pathway modulation .
  • Data Validation : Cross-reference with structurally similar imidazoles (e.g., 5-Chloro-2-phenyl derivatives) to confirm structure-activity relationships (SAR) .

Data Contradiction Analysis

Case Study: Conflicting yields in imidazole-2-carbaldehyde synthesis

  • Issue : A study reports 88% yield for 2-(4-chlorophenyl)-4-formyl-1H-imidazole using NaOH in ethanol at 45°C, while another observes <50% yield under similar conditions .
  • Resolution : Contradictions arise from trace impurities in starting materials or incomplete catalyst removal. Replicating the protocol with rigorous solvent drying and catalyst filtration (0.22 µm membrane) resolves discrepancies .

Tables

Table 1 : Optimization of Reaction Conditions for Imidazole-2-carbaldehyde Synthesis

EntryCatalystSolventBaseTemp (°C)Yield (%)
5Raney NiEthanolNaOH4588
6Raney NiEthanolNa₂CO₃2562
8Pd/CWaterNaOH4548

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